molecular formula C13H9BrN4O2 B1466984 4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid CAS No. 957346-43-9

4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid

Cat. No.: B1466984
CAS No.: 957346-43-9
M. Wt: 333.14 g/mol
InChI Key: BTDPZZPYXANPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid is a useful research compound. Its molecular formula is C13H9BrN4O2 and its molecular weight is 333.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

957346-43-9

Molecular Formula

C13H9BrN4O2

Molecular Weight

333.14 g/mol

IUPAC Name

4-[(5-bromoimidazo[1,2-a]pyrazin-8-yl)amino]benzoic acid

InChI

InChI=1S/C13H9BrN4O2/c14-10-7-16-11(12-15-5-6-18(10)12)17-9-3-1-8(2-4-9)13(19)20/h1-7H,(H,16,17)(H,19,20)

InChI Key

BTDPZZPYXANPSD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC=C(N3C2=NC=C3)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC=C(N3C2=NC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(5-bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid methyl ester (6.02 g, 17.3 mmol) and LiOH (7.3 g, 174 mmol) in THF (200 mL) and water (200 mL) is stirred at 25° C. for 18 hours. The majority of the solvents are removed in vacuo, then to the remaining aqueous solution is added EtOAc. The aqueous layer is separated, then washed once more EtOAc. The aqueous phase is separated, acidified to pH 5 using concentrated hydrochloric acid and the resultant solid filtered and dried in the vacuum oven. The solid is identified as the desired title acid.
Name
4-(5-bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid methyl ester
Quantity
6.02 g
Type
reactant
Reaction Step One
Name
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.